Homosalate
Overview
Description
Homosalate is an organic compound widely used in sunscreen formulations. It is an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol. This compound functions as a chemical ultraviolet filter, absorbing ultraviolet B radiation with wavelengths ranging from 295 to 315 nanometers. This absorption helps protect the skin from sunburn and other harmful effects of ultraviolet radiation .
Mechanism of Action
Target of Action
Homosalate, an organic compound that belongs to salicylates, primarily targets ultraviolet (UV) light . It specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer .
Mode of Action
This compound interacts with its target, UVB rays, by absorbing them and converting the incident ultraviolet radiation into less damaging infrared radiation (heat) . This conversion process helps prevent direct skin exposure to the sun’s harmful rays .
Biochemical Pathways
The enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT) upon photoexcitation in the UVB (290–320 nm) region . Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively . This process helps protect the skin from the adverse effects of UV radiation exposure .
Pharmacokinetics
This compound is applied topically and is intended for local use only . Systemic absorption after sunscreen use has been demonstrated in humans . The bioavailability of this compound varies depending on the isomer . For instance, the bioavailability of cis-Homosalate is lower than that of trans-Homosalate .
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation . By absorbing UVB rays and converting them into less damaging infrared radiation, this compound helps prevent sunburn, skin aging, and skin cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound can be affected by the intensity of UV radiation in the environment . Additionally, the presence of other UV filters in sunscreen formulations, such as avobenzone, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Homosalate interacts with UVB radiation, absorbing it and converting it into less harmful forms of energy . This interaction is crucial in preventing direct skin exposure to the sun’s harmful rays .
Cellular Effects
This compound has been suggested to have potential endocrine-disrupting properties . Studies in cells suggest it may impact hormones, and it may also enhance the absorption of pesticides in the body
Molecular Mechanism
Upon photoexcitation in the UVB region, the enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT). Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits mostly favorable photophysical characteristics of a UV filter for inclusion in sunscreen formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homosalate is synthesized through the Fischer–Speier esterification process. This involves the reaction of salicylic acid with 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by first hydrogenating isophorone to obtain 3,3,5-trimethylcyclohexanol. This intermediate is then subjected to a transesterification reaction with methyl salicylate to yield this compound. The process is optimized to ensure high purity and yield, with the cis form content being greater than or equal to 85 percent .
Chemical Reactions Analysis
Types of Reactions: Homosalate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of sulfuric acid.
Hydrolysis: this compound can be hydrolyzed back to salicylic acid and 3,3,5-trimethylcyclohexanol using aqueous sodium hydroxide.
Oxidation and Reduction: These reactions are less common but can be carried out using appropriate oxidizing or reducing agents.
Major Products:
Esterification: this compound.
Hydrolysis: Salicylic acid and 3,3,5-trimethylcyclohexanol.
Scientific Research Applications
Homosalate is extensively used in the formulation of sunscreens due to its ability to absorb ultraviolet B radiation. It is also used in some cosmetic products such as eyebrow pencils, skincare items, and lipsticks . In scientific research, this compound is studied for its photoprotective properties and its role in reducing the photodegradation of other active sunscreen ingredients . Additionally, this compound is being investigated for its potential endocrine-disrupting effects, which has led to regulatory scrutiny and safety assessments .
Comparison with Similar Compounds
Octisalate: Another salicylate used in sunscreens, known for its ability to absorb ultraviolet B radiation.
Octinoxate: A cinnamate compound that absorbs ultraviolet B radiation and is commonly used in sunscreens.
Ensulizole: A selective ultraviolet B filter that is water-soluble and used in lightweight cosmetic formulations.
Uniqueness of Homosalate: this compound is unique due to its high substantivity, meaning it retains its effectiveness after exposure to water and perspiration. This makes it particularly suitable for use in sunscreens and other personal care products that require long-lasting protection .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJONWNBBTCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026241 | |
Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21184 | |
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Boiling Point |
322 to 329 °F at 760 mmHg (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21184 | |
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Solubility |
Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Density |
1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Mechanism of Action |
Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat). | |
Record name | Homosalate | |
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CAS No. |
118-56-9 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Record name | Homosalate | |
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Record name | Homosalate [USAN:USP:INN] | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
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Record name | Homosalate | |
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Record name | HOMOSALATE | |
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Retrosynthesis Analysis
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